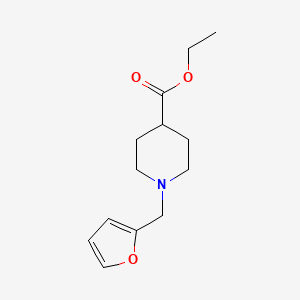![molecular formula C19H27N5O3 B5677819 2-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5677819.png)
2-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves intricate processes such as oxidative decarboxylation and beta-iodination of amino acids, leading to the formation of 2,3-disubstituted pyrrolidines and piperidines. This method allows for the introduction of different substituents, achieving a trans relationship between the substituents and showcasing the influence of solvent, ring size, and protecting groups on the nitrogen (Boto et al., 2001).
Molecular Structure Analysis
Molecular and crystal structure analyses of related compounds reveal the importance of intramolecular and intermolecular hydrogen bonds in determining the conformation and packing of molecules in crystals. Hydroxy derivatives of hydropyridine, for example, demonstrate considerable conformational flexibility and form extensive hydrogen-bonded networks (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The chemical reactivity of related compounds can lead to various derivatives, with reactions including cyclization, functionalization, and ring contraction. For instance, pyrrolidin-2-ones and 3-iodopyrroles can be selectively synthesized from N-substituted piperidines through cascade reactions, showcasing the versatility of these compounds in chemical transformations (Wang et al., 2018).
Physical Properties Analysis
The analysis of physical properties is crucial for understanding the behavior and potential applications of these compounds. For example, the synthesis of bis-substituted dicyanoquinodimethanes with heterocyclic moieties and amine functionalities reveals strong fluorescence in solids and solutions, along with good thermal stabilities, highlighting their potential in material science (Raghavaiah et al., 2016).
properties
IUPAC Name |
2-[2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl]-5-pyrrolidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c25-17-6-4-10-23(17)15-5-3-9-22(13-15)19(27)14-24-18(26)11-16(12-20-24)21-7-1-2-8-21/h11-12,15H,1-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVXEWZVGGSQBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)N(N=C2)CC(=O)N3CCCC(C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4R*)-1-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-4-methylpiperidine-3,4-diol](/img/structure/B5677738.png)
![1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]-4-phenylpyrrolidin-2-one](/img/structure/B5677754.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(2-methylphenyl)propanoyl]-3-pyrrolidinol](/img/structure/B5677764.png)
![2-methoxy-4-{(1E)-3-[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-propen-1-yl}phenol](/img/structure/B5677771.png)

![1-(4-chlorophenyl)-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5677789.png)

![ethyl 4-[(4-hydroxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5677802.png)

![N-({1-[2-(1,2-benzisoxazol-3-yl)acetyl]piperidin-3-yl}methyl)-2-furamide](/img/structure/B5677812.png)
![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5677830.png)
![3-[(3R*,4S*)-4-(dimethylamino)-1-({[3-(methylthio)phenyl]amino}carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B5677832.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]piperidine](/img/structure/B5677839.png)